![molecular formula C25H26N6O4S B2835467 N-cyclopentyl-1-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1111197-82-0](/img/structure/B2835467.png)
N-cyclopentyl-1-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
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Description
The compound “N-cyclopentyl-1-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a cyclopentyl group, a methoxyphenyl group, a triazoloquinazoline ring, and a carboxamide group . It belongs to the class of compounds known as quinazolines and triazoles, which are nitrogen-containing heterocycles .
Molecular Structure Analysis
The molecular structure of this compound is characterized by its multiple rings and functional groups. The presence of nitrogen atoms in the triazole and quinazoline rings can allow for hydrogen bonding and dipole interactions with biological receptors . The methoxyphenyl group and the carboxamide group can also contribute to the compound’s reactivity and interactions with other molecules .Scientific Research Applications
Antiviral Applications
Triazole compounds, which are part of the structure of the compound , have been found to exhibit antiviral properties . Some synthesized compounds were subjected to antiviral and cytotoxicity screening using plaque-reduction assay .
Antimicrobial Applications
Triazole compounds have been used in the development of new classes of antibacterial agents to fight multidrug-resistant pathogens . Some of the synthesized compounds exhibited antibacterial and/or antifungal activities .
Antifungal Applications
Triazole compounds are a major class of antifungal drugs . The antifungal drugs that have triazole moiety, such as voriconazole and posaconazole, play the leading role in combating fungal infections .
Anticancer Applications
Triazole nucleus is present as a central structural component in a number of drug classes such as anticancer . This suggests that the compound could potentially be used in the development of anticancer drugs.
Antioxidant Applications
Triazole derivatives have been synthesized and studied for their antimicrobial, antioxidant and antiviral potential . This suggests that the compound could potentially have antioxidant applications.
Anti-inflammatory Applications
Triazole nucleus is present as a central structural component in a number of drug classes such as anti-inflammatory . This suggests that the compound could potentially be used in the development of anti-inflammatory drugs.
Analgesic Applications
Triazole nucleus is present as a central structural component in a number of drug classes such as analgesic . This suggests that the compound could potentially be used in the development of analgesic drugs.
Antiepileptic Applications
Triazole nucleus is present as a central structural component in a number of drug classes such as antiepileptic . This suggests that the compound could potentially be used in the development of antiepileptic drugs.
properties
IUPAC Name |
N-cyclopentyl-1-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-4-methyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N6O4S/c1-30-23(34)19-11-10-15(22(33)27-16-6-3-4-7-16)12-20(19)31-24(30)28-29-25(31)36-14-21(32)26-17-8-5-9-18(13-17)35-2/h5,8-13,16H,3-4,6-7,14H2,1-2H3,(H,26,32)(H,27,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDYNAKBXCAUSFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N4C1=NN=C4SCC(=O)NC5=CC(=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-1-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
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